3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the bromination of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-b]pyridazine, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, differentiation, and apoptosis . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the target kinase .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde: Contains an aldehyde group at position 3 instead of a bromine atom.
Uniqueness
3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H3BrF3N3 |
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Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-12-6-2-1-4(7(9,10)11)13-14(5)6/h1-3H |
InChI Key |
HOMDIEDQYCSAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)Br |
Origin of Product |
United States |
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